molecular formula C13H9IN2O2S B1384767 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine CAS No. 877060-44-1

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1384767
CAS No.: 877060-44-1
M. Wt: 384.19 g/mol
InChI Key: CTECUBPRUJQMIJ-UHFFFAOYSA-N
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Description

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (CAS: 887115-53-9) is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with an iodine atom at position 2 and a phenylsulfonyl group at position 1. Its molecular formula is C₁₃H₉IN₂O₂S, with a molecular weight of 384.20 g/mol .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O2S/c14-13-8-10-9-15-7-6-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTECUBPRUJQMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650592
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877060-44-1
Record name 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyrrole and pyridine derivatives.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine (I2) or N-iodosuccinimide (NIS) under controlled conditions.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.

    Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, phenol, or secondary amines can be used under appropriate conditions to replace the iodine atom.

    Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₉IN₂O₂S
  • Molecular Weight : 384.19 g/mol
  • IUPAC Name : 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
  • Purity : Typically ≥ 97%

The structure of this compound features a pyrrolo[3,2-c]pyridine framework with an iodine and a phenylsulfonyl group, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets.

  • Anticancer Activity : Studies have shown that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Properties : Research indicates that certain pyrrolopyridine derivatives possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

  • Building Block for Drug Development : The compound is utilized as a building block in the synthesis of novel heterocyclic compounds that may have therapeutic properties .
  • Reagent in Organic Reactions : It can act as a reagent in coupling reactions, facilitating the formation of C–C and C–N bonds which are crucial in drug synthesis .

Data Tables

Compound NameActivity TypeReference
Pyrrolopyridine Derivative AAnticancer
Pyrrolopyridine Derivative BAntimicrobial

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolopyridine, including those based on this compound. These compounds were tested against human cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapy agents .

Case Study 2: Synthesis of Novel Heterocycles

A recent publication detailed the use of this compound as a precursor for synthesizing new heterocyclic compounds with promising biological activities. The study highlighted the compound's role in facilitating reactions that yielded novel pharmacophores .

Mechanism of Action

The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and phenylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects in biological systems.

Comparison with Similar Compounds

Key Insights and Implications

  • Structural Flexibility : The pyrrolo[3,2-c]pyridine scaffold accommodates diverse substituents, enabling tailored electronic and steric properties for specific targets (e.g., kinases vs. tubulin) .
  • Halogen Effects : Iodine at position 2 (query compound) vs. position 3 () may alter π-stacking or halogen-bonding interactions in drug-receptor binding.
  • Molecular Weight Trends : Higher molecular weight in the query compound (384.20 g/mol) compared to simpler analogs (e.g., 258.06 g/mol) may impact bioavailability and pharmacokinetics .

Biological Activity

2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H9IN2O2S
  • CAS Number : 282734-63-8
  • Molecular Weight : 384.19 g/mol
  • Structure : The compound contains a pyrrolo[3,2-c]pyridine core substituted with an iodine atom and a phenylsulfonyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer progression. For instance, it acts on the NF-kB pathway, which is crucial in many cancers .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's . This dual inhibition suggests potential applications in treating cognitive disorders.

Case Studies and Experimental Data

  • Anticancer Studies :
    • In vitro studies have shown that this compound exhibits IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The compound was found to be more effective than traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects :
    • A study investigating the neuroprotective properties of the compound reported significant reductions in oxidative stress markers in neuronal cell cultures treated with this compound. This suggests its potential use in the treatment of neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophage models, indicating a possible role in managing inflammatory conditions .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; NF-kB inhibition
NeuroprotectiveAChE and BuChE inhibition
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. Key Considerations :

  • Base Selection : NaH or Et3_3N may affect sulfonylation efficiency due to differing deprotonation capabilities.
  • Solvent Effects : DMF enhances solubility of intermediates but may complicate purification.

How can researchers optimize the anticancer activity of this compound derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies suggest that substituents on the phenylsulfonyl group and the pyrrolopyridine core significantly modulate potency. For example:

  • Phenyl Group Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) enhances binding to tubulin’s colchicine site, as seen in derivatives with IC50_{50} values in the nanomolar range .
  • Iodine Positioning : The 2-iodo substituent may improve steric complementarity with hydrophobic pockets in target proteins .

Q. Methodological Approach :

  • In Silico Docking : Use tools like AutoDock to predict interactions with tubulin or kinase domains.
  • Biological Assays : Evaluate antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, and confirm tubulin polymerization inhibition using fluorescence-based assays .

What analytical techniques are critical for characterizing this compound and its intermediates?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of iodination and sulfonylation. Aromatic proton shifts (δ 7.5–8.5 ppm) validate the pyrrolopyridine scaffold .
  • HPLC-MS : Ensures >95% purity and identifies byproducts (e.g., dehalogenated species) .
  • X-ray Crystallography : Resolves ambiguities in iodine positioning, though crystallization may require co-crystallants like DMSO .

How do catalytic methods compare to traditional stoichiometric approaches in synthesizing pyrrolo[3,2-c]pyridine derivatives?

Advanced Research Question
Synergetic catalysis (e.g., Cu/Zn systems) offers advantages for annulation reactions:

  • Efficiency : A Cu-catalyzed one-step annulation of 2-aminoarylnitriles with ynamides achieves moderate-to-good yields (45–70%) without requiring harsh conditions .
  • Scalability : Gram-scale synthesis is feasible, reducing multi-step purification needs .

Q. Trade-offs :

  • Substrate Scope : Catalytic methods may limit bulky substituents due to steric hindrance.
  • Cost : Transition metal catalysts increase expense compared to NaH-mediated routes.

What mechanistic insights explain the antiproliferative effects of this compound?

Advanced Research Question
The compound likely disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, as demonstrated by:

  • Competitive Binding Assays : Displacement of 3^3H-colchicine in purified tubulin preparations .
  • Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest in treated cells, consistent with tubulin-targeting agents .

Contradictions : Some derivatives show activity against kinase targets (e.g., DYRK1A), suggesting off-target effects. Dual-target inhibition studies are recommended .

How can researchers address low solubility of this compound in biological assays?

Basic Research Question

  • Co-solvent Systems : Use DMSO (≤1% v/v) to pre-dissolve compounds, followed by dilution in assay buffers .
  • Prodrug Strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm bioactivity retention in dose-response curves.

What are the key challenges in achieving regioselective iodination of the pyrrolo[3,2-c]pyridine core?

Advanced Research Question
Iodine’s large atomic radius can lead to steric clashes, necessitating precise control:

  • Directing Groups : The phenylsulfonyl group at N1 directs iodination to the C2 position via electronic effects .
  • Temperature Modulation : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing di-iodinated byproducts .

Analytical Confirmation : Use 1^1H-13^13C HMBC NMR to correlate iodine position with long-range coupling patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine

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